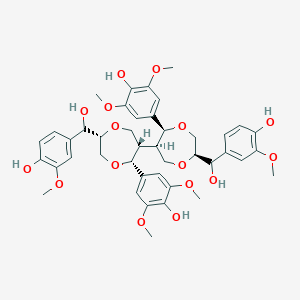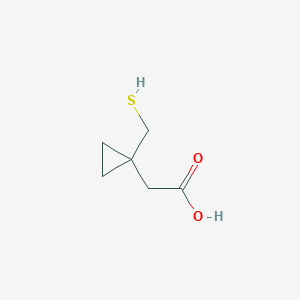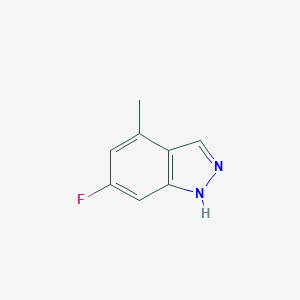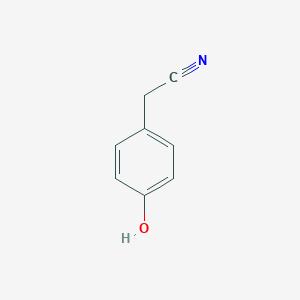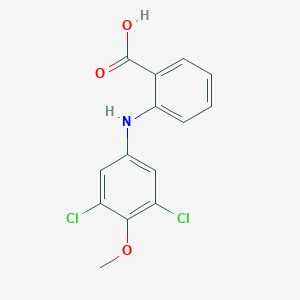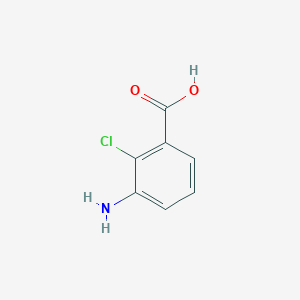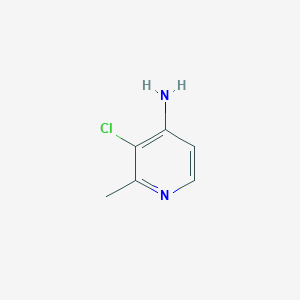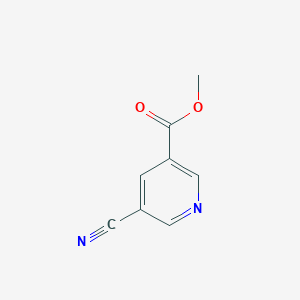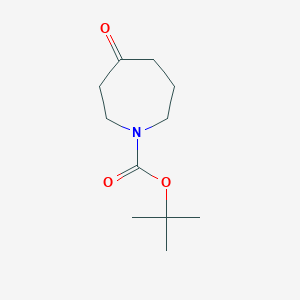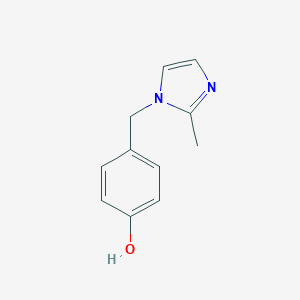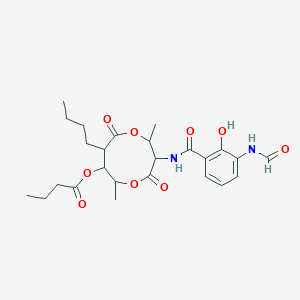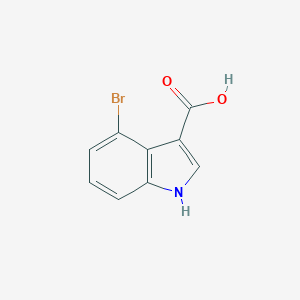
4-溴-1H-吲哚-3-羧酸
描述
Synthesis Analysis
The synthesis of indole derivatives, including those with carboxylic acid groups, often starts from indoles having a halogen group at the desired position on an indole ring. A facile synthesis route for indolecarboxylic acids from 2-bromoaniline derivatives has been reported, highlighting the strategic importance of bromination in achieving the desired structural framework (Kasahara et al., 2007). Additionally, the synthesis of novel indole derivatives through various reactions, including the Ullmann reaction and the use of bromobenzene, has been described, underscoring the versatility of synthesis approaches for such compounds (Unangst, Connor, & Stabler, 1987).
Molecular Structure Analysis
The crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers, with these dimers linked into a sheet structure through peripheral intermolecular hydrogen bonds. This structural analysis provides insight into the molecular arrangement and the stabilizing interactions present in such compounds (Smith, Wermuth, & Healy, 2003).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including selective coupling reactions catalyzed by Rh(III), demonstrating the reactivity of the indole nucleus towards electrophilic addition and C-H activation. Such studies elucidate the chemical behavior of indole compounds under different catalytic conditions (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The physical properties of indole derivatives can be influenced by their molecular structure. For example, the crystal structures of various bromoindoles, including those related to 4-bromo-1H-indole-3-carboxylic acid, can exhibit unique isomorphous series, affecting their melting points and stability. Understanding these physical properties is crucial for the practical application and handling of these compounds (Carman, Kennard, Venzke, & Smith, 1999).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as their stability, reactivity, and transformation potential, are of paramount importance. Indole-N-carboxylic acids and derived indole-N-carboxamides, for instance, have been widely utilized in organic synthesis, highlighting the synthetic versatility and potential of indole-based compounds in creating biologically active molecules (Zeng, Lin, & Cui, 2020).
科学研究应用
Herbicidal Activity
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromo-1H-indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists of the auxin receptor protein TIR1, which plays a crucial role in plant growth regulation and weed control .
- Methods of Application: The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The inhibitory effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were measured .
- Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, are prevalent moieties present in selected alkaloids . These compounds play a significant role in cell biology and have been used in the treatment of various disorders .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions, but the specific methods and technical details are not provided .
- Results: The application of indole derivatives has attracted increasing attention due to their biologically active properties . They show various biologically vital properties and have been used in the development of new useful derivatives .
HIV-1 Inhibition
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The indole core and C2 carboxyl group of the derivative were found to chelate the two Mg 2+ ions within the active site of integrase .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 1,3-diazole, which can be synthesized from indole derivatives like 4-Bromo-1H-indole-3-carboxylic acid, show various biological activities, including antibacterial activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The 1,3-diazole derivatives have been reported to exhibit antibacterial activity .
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: Indole derivatives have been found to exhibit anticancer activity .
Antiviral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including antiviral activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: Indole derivatives have been found to exhibit antiviral activity .
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 1,3-diazole, which can be synthesized from indole derivatives like 4-Bromo-1H-indole-3-carboxylic acid, show various biological activities, including antimicrobial activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: The 1,3-diazole derivatives have been reported to exhibit antimicrobial activity .
Anti-inflammatory Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including anti-inflammatory activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: Indole derivatives have been found to exhibit anti-inflammatory activity .
Antioxidant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole derivatives, including 4-Bromo-1H-indole-3-carboxylic acid, possess various biological activities, including antioxidant activity .
- Methods of Application: The specific methods of application or experimental procedures are not provided .
- Results: Indole derivatives have been found to exhibit antioxidant activity .
未来方向
属性
IUPAC Name |
4-bromo-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQQLCJFHKJARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553666 | |
| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-indole-3-carboxylic acid | |
CAS RN |
110811-31-9 | |
| Record name | 4-Bromo-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



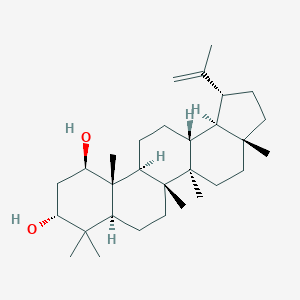
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)
